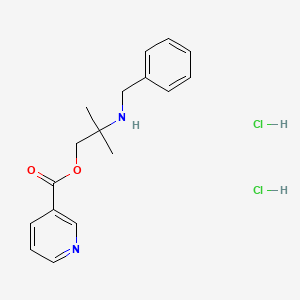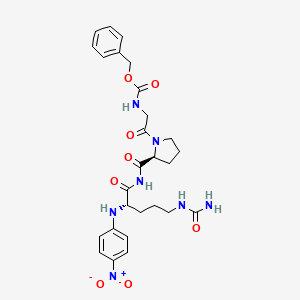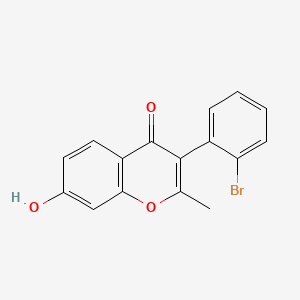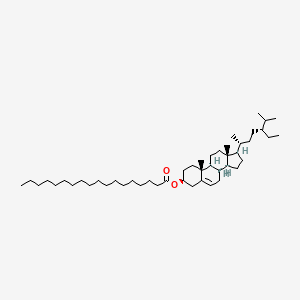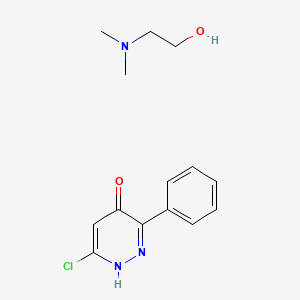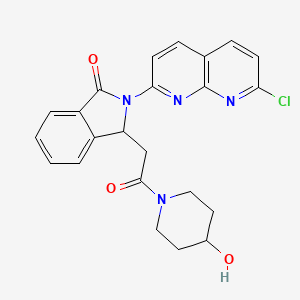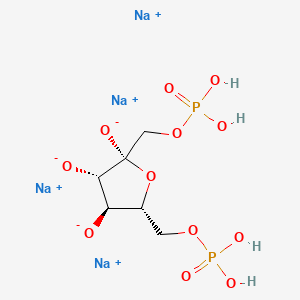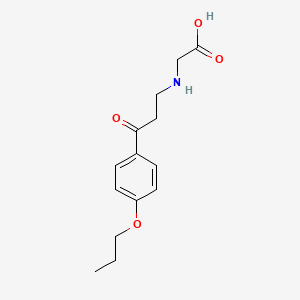
5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one 3-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one 3-acetate is a synthetic steroid derivative It is characterized by its complex structure, which includes an epoxy group, multiple hydroxyl groups, and an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one 3-acetate typically involves multiple steps, starting from simpler steroid precursors. The key steps include:
Epoxidation: Introduction of the epoxy group at the 5alpha,6alpha positions.
Hydroxylation: Addition of hydroxyl groups at the 3beta and 17 positions.
Acetylation: Introduction of the acetate group at the 3 position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to maintain reaction conditions.
Purification: Advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one 3-acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of epoxy groups to diols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield diols.
Aplicaciones Científicas De Investigación
5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one 3-acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex steroid derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one 3-acetate involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and cellular responses. The epoxy and hydroxyl groups play crucial roles in its biological activity, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5alpha,6alpha-Epoxy-3beta-hydroxy-16alpha-methylpregnan-20-one: Lacks the 17-hydroxyl group.
5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one: Lacks the acetate group.
Uniqueness
5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one 3-acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
2857-83-2 |
|---|---|
Fórmula molecular |
C24H36O5 |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
[(1S,2R,5S,11R,12S,14R,15R,16S)-15-acetyl-15-hydroxy-2,14,16-trimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-yl] acetate |
InChI |
InChI=1S/C24H36O5/c1-13-10-19-17-11-20-23(29-20)12-16(28-15(3)26)6-8-21(23,4)18(17)7-9-22(19,5)24(13,27)14(2)25/h13,16-20,27H,6-12H2,1-5H3/t13-,16+,17-,18+,19+,20?,21-,22+,23?,24+/m1/s1 |
Clave InChI |
ZZEABJWXAVDRKW-NTXICKLYSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@@H]3CC4C5(O4)C[C@H](CC[C@@]5([C@H]3CC[C@@]2([C@]1(C(=O)C)O)C)C)OC(=O)C |
SMILES canónico |
CC1CC2C3CC4C5(O4)CC(CCC5(C3CCC2(C1(C(=O)C)O)C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


